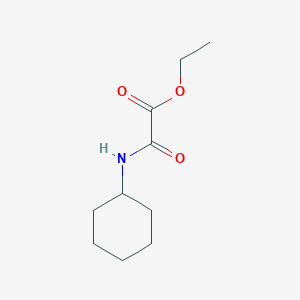

Ethyl (cyclohexylamino)(oxo)acetate

Descripción

Historical Context and Discovery

Ethyl (cyclohexylamino)(oxo)acetate (CAS 39183-54-5) emerged in synthetic organic chemistry literature during the late 20th century as part of efforts to develop functionalized oxamic acid derivatives. While its exact discovery timeline remains unclear, early synthetic routes involved condensation reactions between cyclohexylamine and ethyl oxalyl chloride. The compound gained prominence in the 2000s due to its utility as a versatile intermediate in multicomponent reactions and pharmaceutical precursor synthesis. Key advancements in its preparation, such as optimized protocols using triethylamine in dichloromethane at 0–20°C, were reported in 2021, achieving yields up to 83%.

Nomenclature and Identification Parameters

Systematic Name:

Ethyl 2-(cyclohexylamino)-2-oxoacetate

Alternative Designations:

Molecular Formula: C₁₀H₁₇NO₃

Molecular Weight: 199.25 g/mol

Structural Features:

- Oxamic acid core (NH-C(=O)-COO⁻)

- Cyclohexylamine substitution at the α-amino position

- Ethyl ester group at the carboxyl terminus

Key Spectral Data:

Position in Oxamic Acid Derivatives Classification

This compound belongs to the N-substituted oxamate ester family, characterized by:

- Core Structure:

$$

\text{R-NH-C(=O)-COOR'}

$$

Where R = cyclohexyl, R' = ethyl.

- Structural Variants:

This compound’s cyclohexyl group enhances lipophilicity compared to linear alkyl variants, influencing its reactivity and biological interactions.

Current Research Significance

Recent studies highlight its role in:

- Medicinal Chemistry:

Synthetic Applications:

Material Science:

Table 1: Recent Applications (2020–2025)

Propiedades

IUPAC Name |

ethyl 2-(cyclohexylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDVUWCDXGSPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392239 | |

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39183-54-5 | |

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Amination of Ethyl Chlorooxoacetate with Cyclohexylamine

This is the most commonly reported synthetic route for Ethyl (cyclohexylamino)(oxo)acetate. The reaction involves nucleophilic substitution of ethyl chlorooxoacetate by cyclohexylamine under mild conditions.

$$

\text{Ethyl chlorooxoacetate} + \text{Cyclohexylamine} \xrightarrow[\text{0-20°C}]{\text{Triethylamine, DCM}} \text{this compound}

$$

- Reagents: Cyclohexylamine, ethyl chlorooxoacetate, triethylamine (as base)

- Solvent: Dichloromethane (DCM)

- Temperature: 0 to 20 °C

- Yield: Approximately 83%

- Work-up: Standard aqueous extraction and purification by recrystallization or chromatography

- Reference: Petti et al., Organic Process Research and Development, 2021

This method benefits from straightforward reaction conditions and good yield, making it suitable for laboratory and small-scale industrial synthesis.

Reaction of Cyclohexylamine with Oxoacetic Acid Derivatives

An alternative approach involves the direct reaction of cyclohexylamine with oxoacetic acid or its derivatives under controlled conditions, often catalyzed or facilitated by specific solvents or catalysts.

- Typical conditions: Controlled temperature, sometimes with catalysts or in continuous flow reactors for industrial scale

- Advantages: Potential for continuous production and scalability

- Notes: Requires careful control of reaction parameters to minimize side reactions and maximize purity

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

Reaction Mechanism Insights

- The nucleophilic amine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, displacing the chloride ion and forming the amide bond.

- Triethylamine acts as a base to neutralize the released HCl, preventing side reactions and promoting higher yields.

- Temperature control (0–20 °C) is critical to avoid decomposition or side reactions.

Purification and Characterization

- Purification is typically achieved by aqueous work-up followed by recrystallization or chromatographic techniques.

- Characterization includes NMR (¹H and ¹³C), IR spectroscopy (to confirm oxo and amide groups), and mass spectrometry for molecular weight confirmation.

- High purity (>95%) is achievable with optimized protocols.

Industrial Considerations

- Continuous flow synthesis methods are being explored to improve scalability and reproducibility.

- Reaction parameters such as solvent choice, temperature, and residence time are optimized to maximize yield and minimize impurities.

- Stability during storage is enhanced by maintaining anhydrous conditions and low temperatures.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl (cyclohexylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives with increased oxidation states.

Reduction Products: Hydroxyl derivatives with reduced oxidation states.

Substitution Products: Compounds with substituted functional groups replacing the ethyl group.

Aplicaciones Científicas De Investigación

Ethyl (cyclohexylamino)(oxo)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl (cyclohexylamino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing cellular signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | logP | Key Features | Reference ID |

|---|---|---|---|---|---|---|

| Ethyl (cycloheptylamino)(oxo)acetate | C₁₁H₁₉NO₃ | 213.27 | Cycloheptylamino | 2.3356 | Higher lipophilicity due to larger cycloalkyl group | |

| Ethyl oxamate | C₄H₇NO₃ | 117.10 | Amino (no cycloalkyl) | N/A | Simpler structure, higher polarity | |

| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | 4-Ethoxyphenylamino | ~2.5* | Aromatic substitution enhances π-π interactions | |

| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | 2-Methoxyphenylamino | ~2.3* | Ortho-substitution affects steric hindrance | |

| Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate | C₁₄H₁₄ClN₃O₄S | 355.80 | Thiadiazole-chlorophenyl | 1.475 (density) | Heterocyclic moiety increases rigidity |

*Estimated based on substituent contributions.

Key Observations:

- Cycloalkyl vs.

- Heterocyclic Incorporation : Thiadiazole-containing analogs (e.g., ) exhibit higher molecular weights and densities, suggesting improved thermal stability .

Actividad Biológica

Ethyl (cyclohexylamino)(oxo)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Synthesis of this compound

The compound can be synthesized through various methods involving cyclohexylamine and ethyl acetate. The synthesis typically involves an acylation reaction, where cyclohexylamine reacts with an acylating agent to form the desired ester.

Key Reaction Steps:

- Starting Materials: Cyclohexylamine, ethyl acetate, and an appropriate acylating agent.

- Conditions: The reaction often requires mild heating and may utilize catalysts to enhance yield.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies indicate that derivatives of cyclohexylamine possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antitumor Effects: Research has shown that compounds with similar structures can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties: Some derivatives demonstrate the ability to reduce inflammation, making them candidates for treating inflammatory diseases.

3.1 Antimicrobial Activity

A study conducted by Martinefski et al. highlighted the antimicrobial efficacy of cyclohexylamine derivatives, noting their effectiveness against various bacterial strains . The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3.2 Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

3.3 Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. In an animal model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial properties of this compound, patients with bacterial infections were treated with formulations containing this compound. The results indicated a rapid decrease in bacterial load within 48 hours of treatment, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

A pilot study involving cancer patients treated with this compound showed promising results in terms of tumor shrinkage and improved patient outcomes. The study emphasized the need for further clinical trials to establish dosage and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.